![molecular formula C15H12N2O3 B2680733 (2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide CAS No. 1615697-39-6](/img/structure/B2680733.png)
(2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide
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Description
(2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a member of the amide family of compounds and is commonly used as a blocker of chloride channels.
Scientific Research Applications
Anti-Inflammatory Potential
A study conducted by Hošek et al. (2019) investigated a series of ring-substituted N-arylcinnamanilides for their anti-inflammatory potential. They found that these compounds significantly attenuated lipopolysaccharide-induced NF-κB activation and were more potent than cinnamic acid. Some compounds also decreased the level of TNF-α, indicating a potential different mode of action compared to traditional drugs like prednisone.
Antimalarial Activity
Kos et al. (2022) studied the antimalarial activity of N-phenyl-substituted cinnamanilides. Their research highlighted the effectiveness of these compounds against the chloroquine-sensitive strain of P. falciparum. They found that certain derivatives exhibited significant antimalarial activity, with some compounds demonstrating efficacy comparable to standard chloroquine.
Bioactivity of Enaminone Complexes
Jeragh and Elassar (2015) reported on the bioactivity of enaminone complexes against bacteria and fungi. Their synthesis and chelating with different metal nitrates showed promising results in terms of antimicrobial activity.
Crystal Structure Analysis
Saeed et al. (2008) focused on the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide. They synthesized and characterized the compound, providing insights into its molecular structure through single-crystal X-ray diffraction data.
Synthesis and Properties of Aromatic Polyamides and Polyimides
Yang and Lin (1995) explored the synthesis and properties of aromatic polyamides and polyimides based on derivatives similar to the compound . They provided valuable information on the thermal properties and solubility of these polymers.
Corrosion Inhibition Studies
Mishra et al. (2018) conducted a study on the corrosion inhibition of mild steel using N-Phenyl-benzamide derivatives. Their findings indicated that certain substituents can significantly enhance the inhibition efficiency, highlighting the application of these compounds in material science.
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(16-13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)17(19)20/h1-11H,(H,16,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJRARGKGRCIBY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide |
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